4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide is an organic compound with a complex structure that includes methoxy, methylpropoxy, and carbothioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired secondary amine structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like sodium hydroxide and other nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically results in the formation of reduced amine products.
Scientific Research Applications
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other complex organic molecules and can be used in various organic reactions.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular targets. Detailed studies on its mechanism of action are limited, but it is likely to involve interactions with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methyl-2-butanethiol: This compound has a similar methoxy group but differs in its overall structure and functional groups.
4-Methoxy-2-methylaniline: Another compound with a methoxy group, but with different functional groups and applications.
Uniqueness
4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62516-76-1 |
---|---|
Molecular Formula |
C18H21NO2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-methoxy-N-[4-(2-methylpropoxy)phenyl]benzenecarbothioamide |
InChI |
InChI=1S/C18H21NO2S/c1-13(2)12-21-17-10-6-15(7-11-17)19-18(22)14-4-8-16(20-3)9-5-14/h4-11,13H,12H2,1-3H3,(H,19,22) |
InChI Key |
QOVDCFFIGYGXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)NC(=S)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.